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Compound of Interest

Compound Name: JHU395

Cat. No.: B10821040

For researchers, scientists, and drug development professionals, a new glutamine antagonist,
JHU395, has shown significantly greater potency and efficacy in treating MY C-driven
medulloblastoma compared to its parent compound, 6-Diazo-5-o0xo-L-norleucine (DON).
Preclinical studies reveal that JHU395, a prodrug of DON, exhibits enhanced brain penetration
and more effectively suppresses tumor growth and induces cancer cell death in
medulloblastoma models.

Medulloblastoma is the most common malignant brain tumor in children, with the MYC-
amplified subgroup having a particularly poor prognosis.[1][2] These aggressive tumors are
known to upregulate glutamine metabolism to fuel their rapid growth, making glutamine
antagonism a promising therapeutic strategy.[1] DON, a naturally occurring glutamine
antagonist, has been investigated for its anticancer properties, but its clinical utility has been
hampered by systemic toxicities.[1] JHU395 was developed as a prodrug of DON, with
modifications to increase its lipophilicity and improve its ability to cross the blood-brain barrier.

[1][2]

Enhanced In Vitro Potency of JHU395

In head-to-head comparisons using human MY C-amplified medulloblastoma cell lines, JHU395
consistently demonstrated superior performance in inhibiting cell growth at lower
concentrations than DON.[1][3] This increased potency suggests that JHU395 is more efficient
at reaching its intracellular targets and disrupting the metabolic machinery of the cancer cells.
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Comparative Growth Inhibition in Medulloblastoma Cell

Lines
Concentration
for Significant
Cell Line Treatment Growth p-value Reference
Inhibition (vs.
Vehicle)
D283MED DON =21 uM <0.01 [3]
D283MED JHU395 >0.25 pM <0.05 [3]
D425MED DON >0.5 uM <0.01 [3]
D425MED JHU395 >0.25 uM <0.01 [3]

JHU395 not only curbed the proliferation of medulloblastoma cells but also proved more

effective at inducing apoptosis, or programmed cell death.[1][3] Treatment with JHU395 led to a

significant increase in the expression of cleaved caspase-3, a key marker of apoptosis, at

concentrations where DON showed less activity.[3]

luction of . lullobl el Li

% Cleaved
. Concentrati Caspase-3 p-value (vs.
Cell Line Treatment . . Reference
on Positive Vehicle)
Cells
D283MED Vehicle 18.5% [3]
D283MED JHU395 1puM 25.2% <0.01 [3]
D283MED JHU395 2 UM 29.4% <0.01 [3]

Superior In Vivo Efficacy and Survival Benefit

The advantages of JHU395 were further solidified in animal models of medulloblastoma. When

administered to mice bearing orthotopic xenografts of human MY C-amplified medulloblastoma,
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JHU395 led to a substantial increase in median survival compared to vehicle-treated controls.

[1](21(3]

In Vivo Survival in Orthotopic Medulloblastoma
Xenaograft Model

. . p-value (vs.
Treatment Group Median Survival . Reference
Vehicle)
Vehicle Control 26 days - [1]
JHU395 (15 mg/kg,
45 days <0.001 [1]

twice weekly)

This survival benefit is attributed to the improved pharmacokinetic properties of JHU395.[1][2]
As a prodrug, JHU395 is designed to be more stable in the bloodstream and to more readily
penetrate the brain.[1] Once in the brain, it is converted to its active form, DON, leading to
higher local concentrations of the glutamine antagonist within the tumor tissue.[1][3] Parenteral
administration of JHU395 in mice resulted in the accumulation of micromolar concentrations of
DON in the brain.[1][2][3] Furthermore, a single dose of JHU395 was sufficient to induce
apoptosis in the medulloblastoma xenografts, as evidenced by the increased levels of cleaved
PARP (cPARP), another apoptosis marker.[3]

Mechanism of Action and Signaling Pathway

The efficacy of both JHU395 and DON in MYC-driven medulloblastoma stems from their ability
to disrupt glutamine metabolism, a pathway that is hyperactivated by the MYC oncogene. MYC
promotes the uptake and utilization of glutamine, which is essential for the synthesis of
nucleotides, amino acids, and other building blocks required for rapid cell proliferation. By
acting as a glutamine antagonist, DON, the active form of JHU395, competitively inhibits
multiple enzymes that are dependent on glutamine, thereby starving the cancer cells of
essential nutrients and leading to cell cycle arrest and apoptosis.
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MY C-driven glutamine metabolism and points of inhibition.
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Experimental Protocols

The findings presented are based on a series of well-defined experimental protocols.

Cell Culture and In Vitro Growth Assays

Human MY C-amplified medulloblastoma cell lines, D283MED and D425MED, were cultured in
MEM media supplemented with 5% fetal bovine serum and 1% non-essential amino acids.[3]
For growth inhibition assays, cells were treated with varying concentrations of JHU395 or DON.
[3] Cell viability was assessed on day 5 of treatment.[3]

Immunofluorescence for Apoptosis

To quantify apoptosis, medulloblastoma cells were treated with JHU395 for 72 hours.[3] The
cells were then fixed and stained with an antibody specific for cleaved caspase-3, and the
percentage of apoptotic cells was determined by immunofluorescence microscopy.[3]

Orthotopic Xenograft Model

To evaluate in vivo efficacy, human MYC-amplified medulloblastoma cells (D425MED) were
surgically implanted into the cerebellum of immunodeficient mice (Nu/Nu).[3] This orthotopic
model closely mimics the growth of human medulloblastoma in its natural environment.
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Workflow of preclinical evaluation of JHU395 and DON.

In Vivo Apoptosis and Survival Studies

Mice with established orthotopic tumors were treated with JHU395 (15 mg/kg) or a vehicle
control.[3] For apoptosis assessment, a single dose was administered, and tumors were
harvested 72 hours later for Western blot analysis of cPARP.[3] For survival studies, mice

received twice-weekly treatments,

and their survival was monitored over time.[3]

Logical Relationship: JHU395 as a Prodrug of DON

The enhanced efficacy of JHU395 is a direct result of its design as a prodrug of DON. By
adding two promoieties, JHU395 becomes more lipophilic, allowing it to more effectively cross
the blood-brain barrier, a significant hurdle for many brain tumor therapies. Once in the brain
and within the tumor cells, these promoieties are cleaved, releasing the active drug, DON, at
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the site of action. This targeted delivery mechanism increases the therapeutic concentration of
DON within the tumor while potentially reducing systemic exposure and associated side effects.
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Prodrug strategy of JHU395 for enhanced brain delivery.

In conclusion, the preclinical data strongly support the continued development of JHU395 as a
promising therapeutic agent for MYC-driven medulloblastoma. Its superior potency and in vivo
efficacy compared to DON, driven by its innovative prodrug design, offer a potential new
avenue for treating this challenging pediatric brain tumor. Further investigation in clinical
settings is warranted to translate these encouraging preclinical findings into tangible benefits
for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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